An In-depth Technical Guide to Z-Asp-OMe
An In-depth Technical Guide to Z-Asp-OMe
This technical guide provides a comprehensive overview of Z-Asp-OMe, a key derivative of aspartic acid utilized by researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and its application in synthetic protocols, with a focus on peptide synthesis.
Core Structure and Identification of Z-Asp-OMe
Z-Asp-OMe is a synthetically modified amino acid derivative. Its formal chemical name is (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid .[1] The structure is based on the L-isomer of aspartic acid and features two critical modifications that make it a valuable building block in organic synthesis:
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"Z" Group (Benzyloxycarbonyl): The alpha-amino group is protected by a benzyloxycarbonyl group (abbreviated as "Z" or "Cbz"). This protecting group is stable under many reaction conditions but can be selectively removed, typically via catalytic hydrogenolysis.
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"OMe" Group (Methyl Ester): The alpha-carboxyl group is protected as a methyl ester ("OMe"). This prevents its participation in undesired side reactions, such as polymerization, during coupling procedures.[2]
The side-chain beta-carboxyl group remains as a free carboxylic acid, allowing for selective coupling or further modification at this position.
The canonical SMILES representation of the molecule is COC(=O)--INVALID-LINK--O)NC(=O)OCC1=CC=CC=C1.[1][3]
Physicochemical and Quantitative Data
Z-Asp-OMe is typically supplied as a white to off-white crystalline solid.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 4668-42-2 | |
| Molecular Formula | C₁₃H₁₅NO₆ | |
| Molecular Weight | 281.26 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 87.0 - 95.0 °C | |
| Solubility | Soluble in Methanol, DMSO. Sparingly soluble in water. | |
| Purity (Typical) | >98.0% (HPLC) | |
| Storage Temperature | Cool & Dry Place (2-8 °C) or -20°C for long-term storage. |
Experimental Protocols and Applications
Z-Asp-OMe is primarily used as a specialized building block in peptide synthesis. The Z-protecting group makes it suitable for both solution-phase synthesis and enzymatic peptide synthesis methodologies. A notable application is in the enzymatic synthesis of the aspartame precursor, Z-Asp-Phe-OMe.
Enzymatic Synthesis of Z-Asp-Phe-OMe
This protocol describes the thermolysin-catalyzed condensation reaction between a Z-protected aspartic acid derivative and a phenylalanine methyl ester. This method is a key step in the industrial production of the artificial sweetener aspartame.
1. Materials and Reagents:
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N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) (structurally very similar to Z-Asp-OMe, with the key difference being the free alpha-carboxyl)
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L-phenylalanine methyl ester (L-Phe-OMe)
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Thermolysin (immobilized or in solution)
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Ethyl acetate
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Aqueous buffer (e.g., Potassium Citrate Buffer)
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Dispersing agent (e.g., Glycerol)
2. Reaction Setup:
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A two-phase system is prepared, containing an organic phase (ethyl acetate) and an aqueous buffer phase.
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The substrates, Z-L-Asp and L-Phe-OMe, are dissolved in the reaction medium. Glycerol may be added to improve dispersion.
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The pH of the aqueous phase is adjusted to the optimal range for thermolysin activity, typically between 3.0 and 7.5.
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The reaction temperature is maintained between 25°C and 49°C.
3. Catalysis and Monitoring:
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The enzyme thermolysin is introduced to the reaction mixture.
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The reaction involves the consecutive binding of Z-L-Asp and L-Phe-OMe to the enzyme, with the formation of the peptide bond being the rate-determining step.
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The progress of the reaction is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the formation of the product, Z-L-Asp-L-Phe-OMe.
4. Product Isolation and Purification:
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Upon completion, the enzyme is removed (e.g., by filtration if immobilized).
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The product, being more hydrophobic, is preferentially partitioned into the ethyl acetate phase.
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The organic phase is separated, washed, dried, and concentrated under reduced pressure to yield the crude product.
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Further purification can be achieved through crystallization or column chromatography.
Visualization of Synthetic Pathway
The following diagram illustrates the workflow for the enzymatic synthesis of the aspartame precursor, a process where Z-protected aspartic acid derivatives are centrally involved.
Caption: Enzymatic synthesis of Z-Asp-Phe-OMe using thermolysin.
